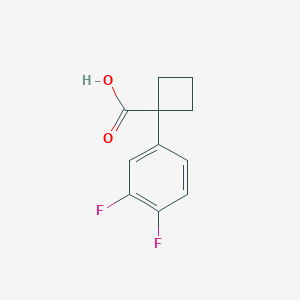

1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid

Descripción

1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid (CAS: 179411-84-8) is a fluorinated cycloalkane-carboxylic acid derivative characterized by a cyclobutane ring fused to a phenyl group substituted with fluorine atoms at the 3- and 4-positions. The compound’s structure combines the steric constraints of a cyclobutane ring with the electron-withdrawing effects of fluorine substituents, making it a valuable intermediate in medicinal chemistry and materials science. Its applications likely include serving as a precursor for pharmaceuticals, agrochemicals, or specialty polymers, leveraging the fluorine atoms’ ability to modulate bioavailability and metabolic stability.

Propiedades

IUPAC Name |

1-(3,4-difluorophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O2/c12-8-3-2-7(6-9(8)13)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMPBGKYNWHYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC(=C(C=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627802 | |

| Record name | 1-(3,4-Difluorophenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633317-58-5 | |

| Record name | 1-(3,4-Difluorophenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid typically involves the following steps:

Cyclobutane Ring Formation: The cyclobutane ring can be formed through a cycloaddition reaction involving suitable precursors.

Introduction of Difluorophenyl Group: The difluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated cyclobutane compound in the presence of a palladium catalyst.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and advanced catalytic systems.

Análisis De Reacciones Químicas

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions. Key examples include:

a. Ester Synthesis

Reaction with alcohols under acid catalysis (e.g., H₂SO₄ or HCl) produces esters. For example, treatment with methanol yields methyl 1-(3,4-difluorophenyl)cyclobutanecarboxylate, enhancing solubility in organic solvents .

b. Amide Coupling

Carbodiimide-mediated coupling (e.g., EDC/HOBt) with amines generates amides. In arginase inhibitor synthesis, this compound was coupled with N,O-dimethylhydroxylamine to form a Weinreb amide intermediate, enabling subsequent Grignard additions .

| Reaction Type | Reagents/Conditions | Application |

|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Solubility modification |

| Amide Formation | EDC, HOBt, DCM, r.t. | Intermediate for drug discovery |

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group. While direct data for this compound is limited, analogous cyclobutanecarboxylic acids undergo decarboxylation at 150–200°C, forming 1-(3,4-difluorophenyl)cyclobutane. Fluorine substituents may lower the activation energy due to electron-withdrawing effects.

Cyclobutane Ring-Opening Reactions

The strained cyclobutane ring participates in unique transformations:

a. Palladium-Catalyzed C–H Arylation

Under Pd(OAc)₂ catalysis with pivalic acid in hexafluoro-2-propanol (HFIP), the cyclobutane ring undergoes monoarylation at the β-position. This reaction avoids over-arylation byproducts due to steric hindrance from HFIP :

b. Epimerization

Heating in polar solvents (e.g., TFE) induces stereochemical inversion at the cyclobutane’s C-3 position, critical for configuring bioactive derivatives .

Reduction and Functional Group Interconversion

a. DIBAL Reduction

The carboxylic acid can be reduced to a primary alcohol via intermediate ester formation. For example, conversion to a methyl ester followed by DIBAL treatment yields 1-(3,4-difluorophenyl)cyclobutylmethanol .

b. Aldehyde Formation

In a patented GPR120 modulator synthesis, the acid was converted to an aminoquinoline-directed amide, which underwent DIBAL reduction to an aldehyde—a key intermediate for peptide coupling .

Electrophilic Aromatic Substitution

The 3,4-difluorophenyl group directs electrophiles to the meta and para positions. Halogenation (e.g., bromination) occurs selectively at the 5-position of the phenyl ring, moderated by fluorine’s electron-withdrawing effects .

Comparative Reactivity

Stability Considerations

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid has been investigated for its potential use in drug development, particularly in the following areas:

- Anti-inflammatory Agents : Research indicates that compounds with cyclobutane structures can exhibit anti-inflammatory properties. The difluorophenyl group may enhance the selectivity and potency of these compounds against specific enzymes involved in inflammation pathways.

- Anticancer Activity : Preliminary studies suggest that this compound could inhibit certain cancer cell lines. The unique structure allows for interaction with biological targets that are crucial in cancer proliferation.

- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

Materials Science

The compound's unique properties make it suitable for applications in materials science:

- Polymer Chemistry : this compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties.

- Coatings and Adhesives : Its chemical structure may provide improved adhesion properties and resistance to environmental degradation when incorporated into coatings and adhesives.

Organic Synthesis

As a versatile building block, this compound serves as an important intermediate in organic synthesis:

- Synthesis of Complex Molecules : The cyclobutane moiety allows for the construction of complex organic frameworks through various reactions such as ring-opening polymerization or functional group transformations.

- Fluorinated Compounds : The presence of fluorine atoms is beneficial for enhancing the metabolic stability of pharmaceuticals, making this compound valuable in synthesizing fluorinated derivatives.

Table 1: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Development of anti-inflammatory and anticancer drugs | Targeted therapy with fewer side effects |

| Materials Science | Use in polymer synthesis and coatings | Enhanced durability and performance |

| Organic Synthesis | Intermediate for complex molecules | Versatile building block |

Research Insights

- A study published in Journal of Medicinal Chemistry explored the anti-inflammatory properties of cyclobutane derivatives, highlighting the potential of this compound as a lead compound for further development .

- Research conducted at a leading university demonstrated the effectiveness of fluorinated compounds in improving drug efficacy against resistant cancer cell lines, suggesting that this compound could play a role in future cancer therapeutics .

- Investigations into polymer applications revealed that incorporating this compound into polymer matrices improved thermal stability significantly compared to traditional materials .

Mecanismo De Acción

The mechanism of action of 1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the cyclobutane ring provides structural rigidity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Other Functional Groups

The electronic and steric properties of substituents on the phenyl ring significantly influence the compound’s reactivity and physical characteristics.

| Compound Name | CAS Number | Substituents | Molecular Weight | pKa (Predicted) | Key Properties/Applications |

|---|---|---|---|---|---|

| 1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid | 179411-84-8 | 3,4-diF | ~228.65* | ~3.99† | High metabolic stability, drug precursor |

| 1-(4-Chlorophenyl)cyclobutanecarboxylic acid | 50921-39-6 | 4-Cl | 210.65 | N/A | mp 80–82°C; used in chemical synthesis |

| 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid | 147406-22-2 | 3,4-diOCH₃ | 236.26 | N/A | Electron-rich; solubilizing groups |

Notes:

- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and stronger electron-withdrawing effect enhance acidity (lower pKa) compared to chlorine. The target compound’s predicted pKa (~3.99) aligns with fluorinated analogs like 1-(4-chloro-2-fluorophenyl)cyclobutanecarboxylic acid (pKa 3.99) .

- Fluorine vs. Methoxy : Methoxy groups are electron-donating, increasing solubility in polar solvents but reducing metabolic stability compared to fluorine .

Cycloalkane Ring Size: Cyclobutane vs. Cyclopentane

The size of the fused cycloalkane ring impacts steric strain and conformational flexibility:

| Compound Name | CAS Number | Cycloalkane Ring | Molecular Weight | Key Properties |

|---|---|---|---|---|

| This compound | 179411-84-8 | Cyclobutane | ~228.65* | High ring strain; compact geometry |

| 1-(3,4-Difluorophenyl)cyclopentanecarboxylic acid | 92902-95-9 | Cyclopentane | ~242.66* | Reduced strain; enhanced flexibility |

| 1-(3-Fluorophenyl)cyclopentanecarboxylic acid | 214262-97-2 | Cyclopentane | 208.23 | Intermediate for cyclopentanone derivatives |

Notes:

- Cyclopentane : Larger rings reduce strain, favoring applications requiring conformational flexibility (e.g., enzyme-binding motifs) .

Positional Isomerism and Substitution Patterns

The placement of substituents on the phenyl ring alters electronic and steric profiles:

| Compound Name | CAS Number | Substituent Positions | Key Differences |

|---|---|---|---|

| This compound | 179411-84-8 | 3,4-diF | Synergistic electron-withdrawing effects |

| 1-(4-Chloro-2-fluorophenyl)cyclobutanecarboxylic acid | 1260798-68-2 | 4-Cl, 2-F | Asymmetric substitution; altered dipole |

| 1-(3-Fluorophenyl)cyclobutanecarboxylic acid | 214263-00-0 | 3-F | Reduced steric hindrance |

Notes:

- 3,4-Difluoro vs. Mono-Fluoro: The difluoro substitution enhances acidity and dipole moments, improving interactions with polar biological targets .

- Ortho vs.

Actividad Biológica

1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid (CAS No. 633317-58-5) is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C11H10F2O2. It features a cyclobutane ring and a difluorophenyl group, which are critical for its biological activity. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, influencing the compound's interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that cyclobutane derivatives can inhibit tumor growth by interfering with metabolic pathways in cancer cells. The specific mechanisms may involve the modulation of cell cycle progression and induction of apoptosis in malignant cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity could be beneficial in treating conditions characterized by chronic inflammation .

Neuropharmacological Properties

There is emerging evidence that this compound may influence neurotransmitter systems, particularly GABAergic pathways. Compounds with similar structures have been shown to act as modulators of GABAA receptors, which could lead to anxiolytic or anticonvulsant effects .

Data Table: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation and apoptosis | |

| Anti-inflammatory | Suppression of cytokine release | |

| Neuropharmacological | Modulation of GABAA receptor activity |

Case Study 1: Anticancer Efficacy

A study published in Nuclear Medicine Biology evaluated the effects of various cyclobutane derivatives on prostate cancer cell lines (LNCaP and PC3). The results indicated that treatment with derivatives similar to this compound resulted in a significant reduction in cell viability and increased apoptosis markers after 48 hours of exposure .

Case Study 2: Anti-inflammatory Response

In a preclinical model of inflammation, researchers assessed the efficacy of this compound in reducing edema induced by carrageenan. The compound demonstrated a dose-dependent reduction in paw swelling, suggesting its potential as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.